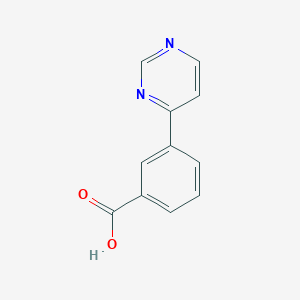

3-(Pyrimidin-4-yl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

856905-14-1 |

|---|---|

Molecular Formula |

C11H9N3O2 |

Molecular Weight |

215.21 g/mol |

IUPAC Name |

3-(5-aminopyrimidin-4-yl)benzoic acid |

InChI |

InChI=1S/C11H9N3O2/c12-9-5-13-6-14-10(9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16) |

InChI Key |

OIWCBHPUJKYCJQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2 |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyrimidin 4 Yl Benzoic Acid and Its Analogues

Direct Synthesis Approaches to the Core 3-(Pyrimidin-4-yl)benzoic Acid Structure

The direct synthesis of this compound can be achieved through several strategic approaches that focus on the formation of the bond between the pyrimidine (B1678525) and benzoic acid moieties or the construction of one of the rings onto the other pre-existing ring.

Coupling Reactions for Pyrimidine-Phenyl Linkage Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura coupling is a particularly effective method for this purpose. A notable synthesis involves the regioselective Suzuki coupling of a dihalopyrimidine with a boronic acid derivative of benzoic acid. For instance, the reaction of 2,4-dichloropyrimidine with 3-carboxyphenylboronic acid can be controlled to selectively occur at the more reactive C4 position of the pyrimidine ring, yielding 3-(2-chloropyrimidin-4-yl)benzoic acid as a key intermediate. This reaction is typically catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0) and can be efficiently conducted under microwave irradiation, significantly reducing reaction times.

Other cross-coupling reactions such as the Stille and Negishi couplings are also viable methods for forming the pyrimidine-phenyl bond. The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc compounds. These methods offer alternative routes with varying tolerances to functional groups and different reaction conditions.

| Coupling Reaction | Key Reactants | Catalyst Example | Noteworthy Features |

|---|---|---|---|

| Suzuki-Miyaura | Halopyrimidine, Arylboronic acid | Pd(PPh₃)₄ | High functional group tolerance, often milder conditions. |

| Stille | Halopyrimidine, Organostannane | Pd(PPh₃)₄ | Stable organometallic reagents, but toxicity of tin compounds is a drawback. |

| Negishi | Halopyrimidine, Organozinc reagent | Pd(PPh₃)₄ or Ni complexes | High reactivity of organozinc reagents, allows for coupling of various carbon hybridizations. nih.gov |

Precursors for Carbocyclic Ring Formation

The synthesis of this compound by constructing the carbocyclic (benzoic acid) ring from acyclic precursors is not a commonly reported strategy in the scientific literature. The more conventional and synthetically practical approaches involve starting with a pre-functionalized benzene (B151609) derivative, such as 3-aminobenzoic acid or 3-bromobenzoic acid, and subsequently forming the pyrimidine ring or attaching it via a coupling reaction.

Heterocyclic Ring Construction Strategies

An alternative to forming the C-C bond between two pre-formed rings is to construct the pyrimidine ring onto a functionalized benzoic acid derivative. The most common method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related species like guanidine or urea bu.edu.eg.

For the synthesis of a 4-arylpyrimidine, a suitable three-carbon component can be reacted with a guanidine derivative. For example, a multi-component reaction strategy has been described for the synthesis of 4-phenyl-2-[3-(aryl)phenyl]-substituted pyrimidines. This involves the Michael addition, cyclization, and subsequent coupling reactions of an enaminone, 3-bromobenzimidamide hydrochloride, and various coupling partners nih.gov. A similar strategy could be envisioned for this compound, where a suitably substituted three-carbon precursor derived from 3-acetylbenzoic acid could be cyclized with formamidine.

A patented method describes the synthesis of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid through a cyclization reaction. This involves reacting 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride with 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one google.com. This illustrates the principle of building the pyrimidine ring onto a pre-existing aminobenzoic acid derivative.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogues of this compound can be achieved either by starting with appropriately substituted precursors or by the direct functionalization of the parent molecule.

Regioselective Functionalization Techniques

The regioselective functionalization of the this compound scaffold is governed by the directing effects of the substituents on both the pyrimidine and the benzoic acid rings. The pyrimidine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, while being susceptible to nucleophilic attack. Conversely, the benzoic acid ring is deactivated towards electrophilic substitution by the electron-withdrawing carboxylic acid group, which directs incoming electrophiles to the meta-position (positions 4 and 6 relative to the carboxyl group).

Halogenation: Direct halogenation of phenylpyrimidine systems can be challenging to control. However, methods for the regioselective halogenation of related nitrogen-containing heterocycles have been developed. For instance, the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using potassium halide salts and a hypervalent iodine(III) reagent in water nih.gov. For pyridine (B92270) rings, a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates allows for highly regioselective 3-halogenation chemrxiv.org. While not directly applied to this compound, these methods suggest that selective functionalization of the pyrimidine ring might be possible under specific conditions. Electrophilic halogenation of the benzoic acid ring would likely occur at the positions ortho to the pyrimidine ring and meta to the carboxyl group, although the deactivating nature of both rings makes this a difficult transformation.

Nitration: The nitration of aromatic compounds is a classic electrophilic substitution reaction. For this compound, the benzoic acid ring is deactivated, and the carboxyl group would direct nitration to the positions meta to it (positions 4 and 6). The pyrimidine ring further deactivates the phenyl ring, making nitration require harsh conditions. Regioselective nitration of substituted aromatic compounds can sometimes be achieved using solid zeolite catalysts google.com.

Multi-step Reaction Sequences for Complex Analogues

The synthesis of complex analogues of this compound often involves multi-step reaction sequences. These sequences allow for the introduction of various functional groups and the construction of more elaborate molecular architectures.

An example is the synthesis of 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. This compound was prepared by the reaction of 4-(4-pyridyl)pyrimidine-2-thiol with 3-(bromomethyl)benzoic acid under basic conditions nih.govnih.gov. This synthesis demonstrates the use of a pre-functionalized pyrimidine and a pre-functionalized benzoic acid derivative to create a more complex analogue.

Another example is the synthesis of 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid. The synthesis starts with the corresponding ethyl benzoate ester, which is then hydrolyzed using lithium hydroxide to yield the final benzoic acid derivative chemicalbook.com.

The synthesis of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) also highlights multi-step synthetic approaches. In these syntheses, 4,6-dichloropyrimidine is first reacted with various amines, followed by a subsequent reaction with 4-aminobenzoic acid under microwave irradiation to yield the final products nih.gov.

| Analogue | Key Synthetic Step | Precursors |

|---|---|---|

| 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid | Nucleophilic substitution | 4-(4-pyridyl)pyrimidine-2-thiol, 3-(bromomethyl)benzoic acid nih.govnih.gov |

| 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid | Ester hydrolysis | Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate chemicalbook.com |

| PABA-substituted pyrimidines | Nucleophilic aromatic substitution | 4,6-dichloropyrimidine, various amines, 4-aminobenzoic acid nih.gov |

Microwave-Assisted Synthetic Protocols for Pyrimidine-Benzoic Acid Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. nih.gov This technology is particularly advantageous in the synthesis of heterocyclic compounds like pyrimidine-benzoic acid derivatives. researchgate.net The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming the C-C bond between the pyrimidine and benzoic acid moieties, and its efficiency can be significantly enhanced through microwave irradiation. mdpi.comsemanticscholar.org

A typical microwave-assisted Suzuki-Miyaura coupling for the synthesis of a this compound analogue might involve the reaction of a halogenated pyrimidine with a boronic acid derivative of benzoic acid. mdpi.com The reaction is generally carried out in the presence of a palladium catalyst and a base. Microwave heating facilitates a rapid and uniform temperature increase, which can dramatically shorten the reaction time from hours to minutes. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 15-30 minutes mdpi.com |

| Temperature | Often >100°C | 100-150°C nih.gov |

| Yield | Moderate to good | Good to excellent mdpi.com |

| Catalyst Loading | Typically higher | Can be reduced mdpi.com |

This table presents a generalized comparison based on literature for similar Suzuki coupling reactions.

Research has demonstrated that a thorough screening of reaction parameters such as solvent, base, catalyst, and temperature under microwave conditions can lead to highly efficient and straightforward synthetic procedures for C4-substituted pyrimidines. mdpi.com For instance, the use of a Pd(PPh₃)₄ catalyst with K₂CO₃ as the base in a 1,4-dioxane/water solvent system under microwave irradiation at 100°C has been shown to be effective for the Suzuki coupling of 2,4-dichloropyrimidines with aryl boronic acids, achieving good to excellent yields in just 15 minutes. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact. researchgate.netkuey.netkuey.netrasayanjournal.co.in This involves the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the exploration of metal-free catalytic systems. researchgate.netrsc.org

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net For the synthesis of pyrimidine derivatives, solvent-free or "neat" reactions, often facilitated by microwave irradiation or other energy sources, have been explored. rsc.orgresearchgate.net These approaches not only reduce solvent waste but can also lead to higher reaction rates and easier product purification. researchgate.net

The use of water as a reaction medium is another environmentally benign approach that has gained traction in pyrimidine synthesis. researchgate.net Water is non-toxic, non-flammable, and inexpensive, making it an ideal solvent for green synthesis. Microwave-assisted reactions in aqueous media have been successfully employed for the synthesis of various pyrimidine derivatives. nih.gov

Table 2: Green Solvents and Conditions in Pyrimidine Synthesis

| Approach | Description | Advantages |

|---|---|---|

| Solvent-Free | Reactions are conducted without a solvent, often under high temperature or with microwave irradiation. | Reduces solvent waste, simplifies workup, can increase reaction rates. rsc.orgresearchgate.net |

| Aqueous Media | Water is used as the solvent. | Environmentally friendly, non-toxic, readily available. researchgate.net |

| Recyclable Catalysts | Catalysts that can be easily recovered and reused. | Reduces waste and cost. |

While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are highly effective, the use of heavy metals raises concerns about cost, toxicity, and contamination of the final product. nih.govmdpi.com Consequently, there is growing interest in developing metal-free catalytic systems for the synthesis of biaryl compounds. nih.govmdpi.comresearchgate.net

Recent advancements have shown that the arylation of N-heterocycles can be achieved without transition metals. nih.govmdpi.combenthamdirect.com One promising approach involves the use of diaryliodonium salts as arylating agents. nih.govmdpi.com These reactions can often be carried out under mild conditions and offer a more sustainable alternative to traditional metal-catalyzed methods. The development of metal-free C-H arylation of pyrimidines is an active area of research that could provide a more direct and environmentally friendly route to compounds like this compound. nih.govmdpi.com

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and developing new, more efficient methods. The formation of this compound, typically via a Suzuki-Miyaura cross-coupling reaction, involves a well-established catalytic cycle.

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a halogenated benzoic acid derivative) to form a Pd(II) intermediate.

Transmetalation: The aryl group from the organoboron compound (e.g., a pyrimidine boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the energetics of these steps and help to elucidate the precise reaction pathway. researchgate.net Such studies can aid in the rational design of more effective catalysts and the optimization of reaction conditions. For the synthesis of pyrimidine-containing compounds, understanding the electronic nature of the pyrimidine ring is important, as it can influence the reactivity and outcome of the cross-coupling reaction.

Advanced Spectroscopic and Crystallographic Characterization of 3 Pyrimidin 4 Yl Benzoic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, researchers can deduce the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. For derivatives of 3-(pyrimidin-4-yl)benzoic acid, the spectra typically show distinct signals for the protons on the pyrimidine (B1678525) and benzoic acid rings.

For the related compound, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid , the ¹H NMR spectrum reveals characteristic peaks corresponding to its complex structure. Although this is a derivative where the pyrimidine ring is linked via an amino bridge and the benzoic acid moiety is substituted, the general regions for proton signals can be inferred. Aromatic protons on both the pyridine (B92270) and benzene (B151609) rings would resonate in the downfield region (typically δ 7.0-9.0 ppm), while the methyl group protons would appear significantly upfield (around δ 2.0-2.5 ppm). The acidic proton of the carboxylic acid group is often broad and can appear very downfield (>10 ppm), depending on the solvent and concentration.

Similarly, for 3-Amino-benzoic acid , a precursor, the ¹H NMR spectrum in DMSO-d₆ shows a carboxylic acid proton at δ 12.45 ppm (singlet), and aromatic protons in the range of δ 6.73-7.15 ppm. The amino group protons appear as a singlet at δ 5.29 ppm.

Interactive Data Table: ¹H NMR Data for Benzoic Acid Derivatives

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment.

For 3-Amino-benzoic acid , the ¹³C NMR spectrum in DMSO-d₆ shows the carboxylic carbon at δ 168.3 ppm. The aromatic carbons resonate between δ 114.9 and 149.2 ppm, with the carbon attached to the amino group appearing at the higher field.

In the case of unsubstituted Benzoic acid , the carbonyl carbon appears at δ 172.60 ppm in CDCl₃. The aromatic carbons show signals at δ 133.89, 130.28, 129.39, and 128.55 ppm.

Interactive Data Table: ¹³C NMR Data for Benzoic Acid Derivatives

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguous assignment of ¹H and ¹³C signals and for establishing the connectivity of the molecular structure. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons separated by two or three bonds. For complex derivatives of this compound, these techniques would be indispensable for confirming the substitution pattern on both the pyrimidine and benzoic acid rings by showing long-range correlations between protons on one ring and carbons on the other, as well as with any linker atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of a newly synthesized compound.

For the derivative 4-(3-Amino-phenyl)-3-(2-cyano-ethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester , a complex pyrimidine-containing structure, HRMS analysis using electrospray ionization (ESI+) provided a measured m/z of 331.1508 for the [M+H]⁺ ion. This is in close agreement with the calculated value of 331.1513 for the molecular formula C₁₅H₁₈N₆O₃, confirming its elemental composition.

Interactive Data Table: HRMS Data for a Pyrimidine Derivative

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules like carboxylic acids. It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, allowing for straightforward determination of the molecular weight.

For the analogous compound 3-(pyridin-4-yl)benzoic acid , which differs by having a pyridine ring instead of a pyrimidine ring, ESI-MS analysis shows a prominent ion at m/z 200, corresponding to the protonated molecule [M+H]⁺. Given that this compound has a molecular weight of 200.19 g/mol , a similar ESI-MS result would be expected, with the [M+H]⁺ ion appearing at m/z 201.

Interactive Data Table: ESI-MS Data for a Related Compound

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in identifying and quantifying compounds in a mixture. For this compound, LC-MS analysis is crucial for confirming its molecular weight and assessing its purity.

In a typical LC-MS analysis, the compound is first passed through an HPLC column to separate it from any impurities or byproducts. The eluent from the HPLC is then introduced into the mass spectrometer. Using an electrospray ionization (ESI) source, the molecule is ionized, typically by protonation, to form a positively charged ion [M+H]⁺. For this compound (with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol ), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 200.19 + 1.0078 = 201.20. In practice, LC-MS data for a related compound, 3-(pyridin-4-yl)benzoic acid, has shown an observed m/z of 200(M+1)⁺, confirming the protonation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

The IR spectrum of this compound is expected to exhibit a combination of the characteristic absorption bands for a carboxylic acid, a pyrimidine ring, and a substituted benzene ring.

Carboxylic Acid Group:

O-H Stretching: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

C=O Stretching: A strong, sharp absorption band is expected between 1710 and 1680 cm⁻¹ for the carbonyl (C=O) stretching vibration.

C-O Stretching: A medium-intensity band for the C-O stretching vibration is typically observed in the 1320-1210 cm⁻¹ region.

Pyrimidine and Benzene Rings:

Aromatic C-H Stretching: Weak to medium absorption bands are expected above 3000 cm⁻¹.

C=C and C=N Stretching: A series of medium to strong absorption bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.

Studies on various pyrimidine derivatives have shown characteristic vibration frequencies for C=C and C=N bonds in the aromatic system around 1575-1525 cm⁻¹. The following table summarizes the expected key IR absorption bands for this compound based on the known data for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 (strong) |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 (medium) |

| Aromatic Rings (Pyrimidine, Benzene) | C-H Stretch | > 3000 (weak to medium) |

| Aromatic Rings (Pyrimidine, Benzene) | C=C and C=N Stretch | 1600 - 1450 (medium to strong) |

| Aromatic Ring (Benzene) | C-H Out-of-plane Bend | 900 - 675 (medium to strong) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on the closely related compound 3-(Pyridin-4-yl)benzoic acid and its derivatives provide significant insight into the expected solid-state structure. researchgate.net

The crystal packing of this compound is anticipated to be dominated by strong intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), while the pyrimidine ring contains nitrogen atoms that are effective hydrogen bond acceptors.

Hydrogen Bonding: It is highly probable that the carboxylic acid's hydroxyl group will form a strong O-H···N hydrogen bond with one of the nitrogen atoms of the pyrimidine ring of a neighboring molecule. This type of interaction is commonly observed in the crystal structures of similar compounds, such as 3-(4-Pyridyl)benzoic acid, where intermolecular O—H···N hydrogen bonds link adjacent molecules into infinite chains. researchgate.net In derivatives like 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, pairs of molecules are linked by O—H···N hydrogen bonds to form dimers.

The conformation of this compound in the crystalline state refers to the spatial arrangement of its constituent parts. A key conformational feature is the dihedral angle between the planes of the pyrimidine and benzoic acid rings.

In the crystal structure of 3-(4-Pyridyl)benzoic acid, the molecule is not planar. researchgate.net The phenyl and pyridine rings are twisted with respect to each other, exhibiting a dihedral angle of 32.14 (7)°. researchgate.net A similar non-planar conformation is expected for this compound due to the steric hindrance between the ortho hydrogen atoms on the two rings.

Furthermore, the carboxylic acid group may also be slightly twisted out of the plane of the benzene ring. In 3-(4-Pyridyl)benzoic acid, the carboxy group is twisted by 11.95 (10)° relative to the benzene ring. researchgate.net This twisting is a common feature in substituted benzoic acids.

The following table summarizes the expected crystallographic parameters for this compound based on its analogue, 3-(4-Pyridyl)benzoic acid. researchgate.net

| Parameter | Expected Observation for this compound | Data from 3-(4-Pyridyl)benzoic acid researchgate.net |

| Intermolecular Interactions | ||

| Primary Hydrogen Bonding | O-H···N interactions forming chains or dimers | O—H···N hydrogen bonds linking molecules into infinite chains |

| Secondary Interactions | C-H···π interactions | Not explicitly detailed, but common in such systems |

| Conformational Analysis | ||

| Dihedral Angle (Pyrimidine-Benzene) | Non-planar, with a significant dihedral angle | 32.14 (7)° (Pyridine-Benzene) |

| Carboxylic Group Twist Angle | Slightly twisted relative to the benzene ring | 11.95 (10)° |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's empirical formula. This comparison serves as a crucial validation of the compound's purity and elemental composition.

The molecular formula for this compound is C₁₁H₈N₂O₂. The molecular weight is calculated as: (11 × 12.011) + (8 × 1.008) + (2 × 14.007) + (2 × 15.999) = 132.121 + 8.064 + 28.014 + 31.998 = 200.197 g/mol .

The theoretical elemental composition can be calculated as follows:

Carbon (C): (11 × 12.011 / 200.197) × 100% = 66.00%

Hydrogen (H): (8 × 1.008 / 200.197) × 100% = 4.03%

Nitrogen (N): (2 × 14.007 / 200.197) × 100% = 13.99%

Oxygen (O): (2 × 15.999 / 200.197) × 100% = 15.98%

Experimental data from elemental analysis of newly synthesized batches of this compound should closely match these theoretical values, typically within a ±0.4% margin of error, to confirm the empirical formula and high purity of the sample. For instance, in the characterization of other benzoic acid derivatives, such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, elemental analysis is routinely reported with both calculated and found values to validate the structure.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 66.00 |

| Hydrogen (H) | 4.03 |

| Nitrogen (N) | 13.99 |

Structure Activity Relationship Sar Studies of 3 Pyrimidin 4 Yl Benzoic Acid Derivatives

Systematic Modification of the Pyrimidine (B1678525) Ring for Biological Activity Profiling

The pyrimidine ring is a core component of many biologically active compounds, including nucleic acids and various drugs. nih.gov Its modification is a key strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. The position and nature of substituents on the pyrimidine nucleus have been shown to greatly influence the biological activities of its derivatives. nih.gov

The C-4 position of the pyrimidine ring is a common site for substitution to explore SAR. In a related series of pyrazolo[3,4-d]pyrimidine derivatives, which also feature a nitrogen-containing heterocyclic ring system, modifications at the C-4 position were critical for activity. For instance, linking an amino-phenyl group at this position was a key feature in a hit compound targeting FLT3 and VEGFR2 kinases. nih.gov Further optimization often involves introducing various substituted phenyl groups at this position to probe interactions with the target's binding site.

In the context of 3-(pyrimidin-4-yl)benzoic acid, the C-4 position directly connects the pyrimidine ring to the benzoic acid moiety. While direct studies on substitutions at other positions of the pyrimidine ring of this specific scaffold are limited in the provided search results, general principles suggest that introducing small, lipophilic, or hydrogen-bonding groups could modulate activity. For example, in other heterocyclic compounds, the introduction of groups like methyl or fluorine atoms can significantly alter biological potency. mdpi.com

Table 1: Postulated Effects of Substituents at Pyrimidine C-4 This table is illustrative, based on general principles of medicinal chemistry, as specific data for this compound was not found.

| Substituent | Potential Effect on Biological Activity | Rationale |

| Hydrogen (unsubstituted) | Baseline activity | Serves as a reference point for comparison. |

| Methyl | May increase lipophilicity and binding affinity | Can fit into small hydrophobic pockets in the target protein. |

| Amino (-NH2) | May introduce hydrogen bonding capabilities | Can form key interactions with amino acid residues in the target. |

| Fluoro (-F) | Can alter electronic properties and metabolic stability | Can act as a hydrogen bond acceptor and block metabolic oxidation. |

Systematic Modification of the Benzoic Acid Moiety for Biological Activity Profiling

The benzoic acid moiety serves as a crucial anchor, often involved in critical binding interactions with biological targets, particularly through its carboxylic acid group.

The substitution pattern on the phenyl ring of the benzoic acid moiety can significantly influence biological activity by altering the molecule's electronic properties, lipophilicity, and steric profile. rsc.org Studies on related pyrazole-benzoic acid derivatives have shown that the nature and position of substituents are critical. For instance, the presence of moderate electron-withdrawing groups, such as halogens, can lead to good antibacterial activity. nih.gov In one series, a fluoro-substituted hydrazone derivative showed the highest activity against Acinetobacter baumannii. nih.gov Conversely, introducing a carboxylic acid group on an N-aryl moiety completely eliminated the activity in one case. nih.gov

In another study on benzoxazole (B165842) derivatives, it was found that compounds bearing a methoxy (B1213986) group at the 3-position of the phenyl ring generally exhibited higher antiproliferative activity. nih.gov Furthermore, derivatives with N,N-diethyl or morpholine (B109124) substituents at the 4-position showed superior activity compared to those with pyrrolidine (B122466) or piperidine (B6355638) groups. nih.gov These findings underscore the importance of exploring a variety of substituents at different positions on the phenyl ring to optimize activity.

Table 2: Observed Substituent Effects on the Phenyl Ring in Related Heterocyclic Scaffolds

| Scaffold | Substituent and Position | Effect on Activity | Biological Target/Activity | Reference |

| Pyrazole-benzoic acid | Fluoro group | Highest activity | Anti-A. baumannii | nih.gov |

| Pyrazole-benzoic acid | Carboxylic acid | Eliminated activity | Antibacterial | nih.gov |

| Benzoxazole | Methoxy at C-3 | Generally higher activity | Antiproliferative | nih.gov |

| Benzoxazole | N,N-diethyl or Morpholine at C-4 | Superior activity | Antiproliferative | nih.gov |

The carboxylic acid group is a key functional handle that can be derivatized to esters, amides, or hydrazides to modulate properties like solubility, membrane permeability, and binding interactions. thermofisher.com This chemical modification is a common strategy to overcome issues like poor pharmacokinetic profiles or to create prodrugs. nih.gov

The conversion of a carboxylic acid to its corresponding ester or amide can alter its ability to act as a hydrogen bond donor, which can be critical for target engagement. For example, in the development of influenza neuraminidase inhibitors, various benzoic acid derivatives were synthesized and tested. nih.gov While specific data on the ester or amide derivatives of this compound is sparse in the search results, the general principle is that these modifications can fine-tune the compound's interaction with its target. For instance, an ethyl ester analogue of a pyrazolo[3,4-d]pyrimidine derivative showed significant broad-spectrum cell growth inhibition in cancer cell lines. nih.gov The synthesis of amides from carboxylic acids can be achieved under mild conditions using various condensing agents. google.com Hydrazides, formed by reacting the carboxylic acid with hydrazine, can also serve as important intermediates or bioactive molecules themselves. slu.seresearchgate.net

Linker Region Modifications and their Impact on SAR

In molecules like this compound, the direct connection between the pyrimidine and benzoic acid rings can be considered a zero-atom linker. Introducing a linker between these two moieties can significantly alter the molecule's conformation, flexibility, and the relative orientation of the two ring systems, thereby impacting biological activity.

Studies on related diaryl pyrimidines have shown that linker amino groups can play an important coordinating role in binding to biological targets. mdpi.com In one instance, a compound was synthesized where the pyrimidine and benzoic acid moieties were connected via a methylsulfanyl (-S-CH₂-) linker, creating 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. nih.gov This modification introduces flexibility and changes the distance and angle between the heterocyclic and aromatic components, which will inevitably affect how the molecule fits into a binding pocket. In a separate study on STAT3 inhibitors, replacing a CH₂ linker in a glycinamide (B1583983) scaffold with an alanine (B10760859) or proline linker, especially with a specific stereochemistry, led to improved inhibitory activity and selectivity. rutgers.edu This demonstrates that even subtle changes in the linker region can have a dramatic impact on SAR.

Table 3: Examples of Linker Modifications in Related Compound Classes

| Original Linker | Modified Linker | Compound Class | Impact on Activity | Reference |

| Direct bond | -S-CH₂- | Pyridyl-pyrimidine-benzoic acid | Synthesis reported, implies exploration of SAR | nih.gov |

| -CH₂- (in glycinamide) | Alanine or Proline | STAT3 inhibitors | Improved inhibitory activity and selectivity | rutgers.edu |

| None (direct connection) | Amino group (-NH-) | Diaryl pyrimidines | Can play important coordinating role in binding | mdpi.com |

Conformational Flexibility and Structure-Activity Relationship (SAR) of this compound Derivatives

The dihedral angle between the planes of the pyrimidine and benzoic acid rings dictates the spatial arrangement of the key functional groups. This orientation is crucial for optimal binding to the active site of a biological target, such as an enzyme or a receptor. The planarity or non-planarity of the molecule can significantly impact its ability to fit into a binding pocket and establish favorable interactions.

Research on structurally related bi-aryl compounds has demonstrated that the degree of conformational restriction can have a profound effect on biological activity. For instance, in many kinase inhibitors, a certain degree of non-planarity is often favored for optimal binding. A twisted conformation can allow the different parts of the molecule to access distinct sub-pockets within the enzyme's active site, leading to enhanced potency and selectivity.

In the case of this compound derivatives, substitutions on either the pyrimidine or the benzoic acid ring can influence the preferred conformation. Bulky substituents ortho to the inter-ring bond can create steric hindrance, forcing the rings to adopt a more twisted conformation. Conversely, the absence of such substituents might allow for a greater degree of rotational freedom, or even a more planar conformation, which could be favored or disfavored depending on the specific biological target.

The interplay between conformational flexibility and the electronic effects of substituents is also a critical aspect of the SAR. The electronic nature of the substituents can affect the charge distribution across the molecule and its ability to form hydrogen bonds or other electrostatic interactions with the target protein. The conformation of the molecule will determine the precise positioning of these substituents within the binding site.

To illustrate the impact of conformational flexibility on the activity of this compound derivatives, a hypothetical data table is presented below. This table showcases how modifications that influence the dihedral angle and the electronic properties of the molecule can affect its inhibitory activity against a hypothetical kinase.

| Compound | R1 (on Benzoic Acid) | R2 (on Pyrimidine) | Predicted Dihedral Angle (°) | Inhibitory Activity (IC50, nM) |

|---|---|---|---|---|

| 1 | H | H | ~30-40 | 500 |

| 2 | 2-CH3 | H | ~60-70 | 150 |

| 3 | 4-OCH3 | H | ~30-40 | 400 |

| 4 | H | 2-NH2 | ~30-40 | 250 |

| 5 | 2-CH3 | 2-NH2 | ~60-70 | 50 |

| 6 | 4-Cl | H | ~30-40 | 300 |

| 7 | 2-F | 5-Br | ~50-60 | 100 |

| 8 | 3-CN | H | ~30-40 | 350 |

In this hypothetical dataset, the introduction of a methyl group at the 2-position of the benzoic acid ring (Compound 2) is predicted to increase the dihedral angle due to steric hindrance. This more twisted conformation leads to a significant improvement in inhibitory activity compared to the unsubstituted parent compound (Compound 1). This suggests that a non-planar arrangement is beneficial for binding to the hypothetical target.

Furthermore, the addition of an amino group at the 2-position of the pyrimidine ring (Compound 4) also enhances activity, likely by providing a key hydrogen bond interaction. The combination of both features in Compound 5, a twisted conformation and a hydrogen bond donor, results in the most potent compound in this series.

In contrast, substituents at the 4-position of the benzoic acid ring (Compound 3 and 6), which are not expected to significantly alter the dihedral angle, have a less pronounced effect on activity, with the effect likely being driven by their electronic properties. The introduction of a cyano group at the 3-position (Compound 8) shows a modest impact on activity. A combination of steric and electronic effects is observed in Compound 7, where fluorine at the 2-position and bromine at the 5-position of the respective rings lead to a predicted increase in the dihedral angle and potent inhibitory activity.

Preclinical Investigation of Biological Activities and Potential Applications of 3 Pyrimidin 4 Yl Benzoic Acid Analogues

Enzyme Inhibition Studies

The structural framework of pyrimidine-benzoic acid analogues makes them suitable candidates for interacting with the active sites of various enzymes. Research has explored their inhibitory potential against several key enzymatic targets implicated in different disease pathways.

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes, as its inhibition increases the levels of incretin (B1656795) hormones, which regulate insulin (B600854) secretion. researchgate.net Pyrimidine (B1678525) and pyrimidinedione derivatives have been synthesized and evaluated for their DPP-4 inhibitory effects. drugbank.com Structure-activity relationship (SAR) studies on a series of pyrimidinedione derivatives indicated that hydrophobic characteristics positively influence DPP-4 inhibitory activity. drugbank.com For instance, the drug Alogliptin, which features a pyrimidinone core, is a known DPP-4 inhibitor. researchgate.net Further research has identified uracil (B121893) derivatives containing a benzoic acid component as potential DPP-4 inhibitors. nih.gov A novel series of pyrazolo[3,4-d]pyrimidinones also demonstrated DPP-4 inhibitory activity, with one compound showing an IC50 value of 1.06 µM. drugbank.com

Table 1: DPP-4 Inhibition by Pyrimidine Analogues

| Compound Class | Key Finding | IC50 Value | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidinones | Compound 29 showed the highest activity in the series. | 1.06 µM | drugbank.com |

| Glutamic Acid Analogues | Compound 60 possessed dimethyl substituents at the β-position. | 14 nM | drugbank.com |

| 1,2,3-Triazole-4-carboximidamides | Compounds showed excellent inhibitory effects. | 6.57 - 14.75 nM | nih.gov |

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, making it a crucial target for anticancer and antimicrobial agents. nih.govbrieflands.com Various pyrimidine systems, including thieno[2,3-d]pyrimidine (B153573) and pyrido[2,3-d]pyrimidine (B1209978) scaffolds, have been investigated as DHFR inhibitors. brieflands.comnih.gov One study detailed the synthesis of N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, a classical analogue that proved to be a potent dual inhibitor of human DHFR and thymidylate synthase (TS), with an IC50 value of 20 nM against human DHFR. nih.gov Nonclassical analogues within the same study also showed inhibitory activity against human DHFR. nih.gov Additionally, a series of pyrazolo[3,4-d]pyrimidine analogues were synthesized and evaluated for their ability to inhibit human DHFR (hDHFR), with several compounds showing IC50 values below 1 µM, which is more potent than the reference drug Methotrexate (IC50 = 5.61 µM). google.com

Table 2: DHFR Inhibition by Pyrimidine Analogues

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (Compound 4) | Human DHFR | 20 nM | nih.gov |

| 4-Nitrophenyl analogue (Compound 7) | Human DHFR | Potent Inhibitor | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Analogue (Compound 10e) | Human DHFR | < 1 µM | google.com |

| Pyrazolo[3,4-d]pyrimidine Analogue (Compound 10f) | Human DHFR | < 1 µM | google.com |

| Pyrazolo[3,4-d]pyrimidine Analogue (Compound 10g) | Human DHFR | < 1 µM | google.com |

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and mutations such as internal tandem duplication (ITD) are common in acute myeloid leukemia (AML), making FLT3 an important drug target. dntb.gov.uamdpi.com Research into FLT3 inhibitors has explored various heterocyclic cores, including thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine (B1248293), and pyrido[4,3-d]pyrimidine. mdpi.comnih.gov A study investigating imidazo[1,2-b]pyridazine (B131497) derivatives, which can be considered structural analogues, identified a compound (34f) with nanomolar inhibitory activity against recombinant FLT3-ITD (IC50 = 4 nM). nih.gov This compound also showed potent activity in AML cell lines positive for the FLT3-ITD mutation. nih.gov The development of small molecule inhibitors targeting FLT3 is an active area of research for AML therapy. rsc.org

Table 3: FLT3-ITD Inhibition by Analogous Compounds

| Compound | Target | Assay | IC50 / GI50 Value | Reference |

|---|---|---|---|---|

| Compound 34f (Imidazo[1,2-b]pyridazine) | Recombinant FLT3-ITD | Enzymatic Assay | 4 nM | nih.gov |

| Compound 34f (Imidazo[1,2-b]pyridazine) | MV4-11 (FLT3-ITD+) | Cell-based Assay | 7 nM | nih.gov |

| Compound 34f (Imidazo[1,2-b]pyridazine) | MOLM-13 (FLT3-ITD+) | Cell-based Assay | 9 nM | nih.gov |

Histone lysine (B10760008) demethylases (KDMs) are enzymes that play a critical role in epigenetic regulation by removing methyl groups from histones. researchgate.net Their dysregulation is associated with various cancers, making them a target for therapeutic intervention. researchgate.netnih.gov The KDM4 subfamily, in particular, is overexpressed in several cancers. A compound featuring a pyrido[3,4-d]pyrimidin-4(3H)-one scaffold was identified as a dual inhibitor of KDM4 and KDM5. nih.gov This compound exhibited potent enzymatic inhibition with an IC50 of 31 nM against KDM4B and 23 nM against KDM5B. nih.gov The development of KDM inhibitors is a promising strategy for cancer therapy, and various scaffolds, including those based on pyridine (B92270), are often explored. researchgate.net

Table 4: KDM Inhibition by a Pyrimidine Analogue

| Compound | Target | Assay Type | IC50 Value | Reference |

|---|---|---|---|---|

| Compound 12 (Pyrido[3,4-d]pyrimidin-4(3H)-one) | KDM4B | AlphaScreen | 31 nM | nih.gov |

| Compound 12 (Pyrido[3,4-d]pyrimidin-4(3H)-one) | KDM5B | AlphaScreen | 23 nM | nih.gov |

Inhibition of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Studies have investigated pyrimidine derivatives for this purpose. brieflands.comnih.gov A series of novel pyrimidine derivatives synthesized with aromatic amino acid moieties showed significant α-glucosidase inhibitory activity. nih.govnih.gov Specifically, one compound (5d) was found to be a potent inhibitor of both yeast and rat intestinal α-glucosidases, with IC50 values of 8.3 µM and 21.8 µM, respectively. nih.gov Another study focused on pyrimidine-based compounds as α-amylase inhibitors, identifying a lead compound with a stronger inhibitory effect than the reference drug acarbose. brieflands.com These findings suggest that the pyrimidine scaffold is a promising starting point for designing new dual inhibitors for diabetes management.

Table 5: α-Glucosidase Inhibition by Pyrimidine Derivatives

| Compound | Enzyme Source | IC50 Value | Reference |

|---|---|---|---|

| Compound 5d (Pyrimidine-tyrosine derivative) | Yeast α-glucosidase | 8.3 µM | nih.gov |

| Compound 5d (Pyrimidine-tyrosine derivative) | Rat intestinal α-glucosidase | 21.8 µM | nih.gov |

| Compound 5c (Pyrimidine-phenylalanine derivative) | Yeast α-glucosidase | 11.9 µM | nih.gov |

| Compound 5c (Pyrimidine-phenylalanine derivative) | Rat intestinal α-glucosidase | 35.9 µM | nih.gov |

Receptor Modulation Studies

In addition to enzyme inhibition, analogues of 3-(pyrimidin-4-yl)benzoic acid have been investigated for their ability to modulate the activity of various cellular receptors. The unique combination of the hydrogen-bonding capabilities of the pyrimidine ring and the acidic nature of the benzoic acid group allows these molecules to interact with the ligand-binding pockets of different receptors.

One specific analogue, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID, has been identified as a ligand for Peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are nuclear receptors that play a key role in regulating adipocyte differentiation, glucose homeostasis, and fatty acid metabolism. nih.gov

Furthermore, related heterocyclic structures have shown activity as receptor antagonists. For example, a series of antagonists for the prostaglandin (B15479496) E receptor 4 (EP4) were developed based on a 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid scaffold. Although featuring a pyridine ring instead of a pyrimidine, this structure is closely related and demonstrates the potential of combining a nitrogen-containing heterocycle with a benzoic acid moiety to achieve potent and selective receptor antagonism. Molecular docking studies have also been employed to understand the interaction of benzopyrano-pyrimidine derivatives with receptors such as the V1-ATPase crystal structure receptor, providing insights into their binding mechanisms. nih.gov

Retinoid X Receptor Alpha (RXRα) Antagonism

The retinoid X receptor alpha (RXRα) has been identified as a significant target in cancer therapy due to its role in cell development and proliferation. nih.govnih.gov Analogues of this compound have been investigated for their potential to act as RXRα antagonists, which can modulate the receptor's transcriptional function. nih.gov

In a study evaluating a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives, compounds were screened for their ability to regulate RXRα. nih.govnih.gov Using a luciferase transcription assay in HEK293T cells, none of the tested compounds exhibited agonist activity. nih.gov However, several compounds demonstrated antagonistic properties. Notably, one derivative, referred to as 6A, showed strong antagonist activity with a half-maximal effective concentration (EC₅₀) of 1.68 ± 0.22 µM. nih.gov This indicates a potent ability to inhibit the function of the RXRα receptor. Other related structures, such as diazepinylbenzoic acids, have also been identified as novel RXR antagonists, demonstrating the broader potential of benzoic acid derivatives in this area. nih.govresearchgate.net These antagonists can inhibit the activation of both RXR homodimers and RAR-RXR heterodimers, which is a distinct mechanism compared to some other known RXR antagonists. nih.gov

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. These preclinical findings highlight the potential of this chemical scaffold in the development of new anticancer agents.

Cell Line Specificity and Potency Assessment

The cytotoxic activity of these compounds has been evaluated against a broad spectrum of cancer cell lines, revealing both potent and selective effects. For instance, a (4/3-(pyrimidin-2-ylamino)benzoyl) derivative, compound 6A, exhibited potent anti-proliferative activity against human liver cancer (HepG2) and lung cancer (A549) cells, with IC₅₀ values below 10 µM. nih.gov Another analogue, 3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide (13f), showed high cytotoxicity against several cholangiocarcinoma (CCA) cell lines, with IC₅₀ values of 1.3 ± 1.9 µM for KKU-100, 1.5 ± 0.4 µM for KKU-452, and 1.7 ± 1.1 µM for KKU-M156 after 48 hours of exposure. nih.gov This compound was also highly active against the A549 lung cancer cell line, with an IC₅₀ value of 0.2 µM. nih.gov

Pyrazolo[3,4-d]pyrimidine derivatives have also shown promise. One such compound (1a) demonstrated low micromolar inhibitory potency against cell lines including A549 (lung, IC₅₀ = 2.24 µM), MCF-7 (breast, IC₅₀ = 42.3 µM), HepG2 (liver, IC₅₀ = 10.4 µM), and PC-3 (prostate, IC₅₀ = 28.5 µM). nih.gov An analogue of this compound (1d) was particularly effective against the MCF-7 breast cancer cell line, with an IC₅₀ value of 1.74 µM. nih.gov

| Compound Class | Compound Name/Identifier | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| (Pyrimidin-2-ylamino)benzoyl Derivative | 6A | HepG2 | Liver Cancer | <10 | nih.gov |

| (Pyrimidin-2-ylamino)benzoyl Derivative | 6A | A549 | Lung Cancer | <10 | nih.gov |

| Phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide | 13f | KKU-100 | Cholangiocarcinoma | 1.3 ± 1.9 | nih.gov |

| Phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide | 13f | KKU-452 | Cholangiocarcinoma | 1.5 ± 0.4 | nih.gov |

| Phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide | 13f | KKU-M156 | Cholangiocarcinoma | 1.7 ± 1.1 | nih.gov |

| Phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide | 13f | A549 | Lung Cancer | 0.2 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivative | 1a | A549 | Lung Cancer | 2.24 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivative | 1a | MCF-7 | Breast Cancer | 42.3 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivative | 1a | HepG2 | Liver Cancer | 10.4 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivative | 1a | PC-3 | Prostate Cancer | 28.5 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivative | 1d | MCF-7 | Breast Cancer | 1.74 | nih.gov |

Mechanisms of Antiproliferative Action

Research into the mechanisms of action reveals that these compounds can induce cancer cell death through multiple pathways, including the induction of apoptosis and cell cycle arrest. Synthetic RXRα antagonists have been shown to promote apoptosis through mitochondria-mediated pathways or by inducing TNFα-dependent apoptosis. nih.gov

One retinobenzoic acid derivative, TAC-101, was found to significantly inhibit the proliferation of pancreatic cancer cells by inducing cell-cycle arrest at the G1 phase. nih.gov This arrest was associated with a reduction in the phosphorylation of the retinoblastoma-gene product (RB) and an increase in the levels of two cyclin-dependent kinase (CDK) inhibitors, p21 and p27. nih.gov Furthermore, TAC-101 was shown to induce apoptosis in these cells. nih.gov

Similarly, a pyrazolo[3,4-d]pyrimidine derivative (1a) was found to significantly induce apoptosis in A549 lung cancer cells at low micromolar concentrations. nih.gov Other studies on related heterocyclic compounds have shown the ability to suppress cell cycle progression and trigger apoptosis. mdpi.com For instance, certain benzofuran (B130515) derivatives caused G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 cells, leading to apoptosis. mdpi.com These findings suggest that analogues of this compound can exert their antiproliferative effects by disrupting key cellular processes that control cell division and survival.

Antimicrobial Efficacy

Analogues of this compound have been investigated for their antimicrobial properties, demonstrating notable efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.

Antibacterial Activity

Derivatives based on a pyrazole-benzoic acid scaffold have shown significant antibacterial activity, particularly against Gram-positive bacteria. A series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives were identified as potent agents against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.com One of the most active compounds in this series, a bis(trifluoromethyl)aniline derivative, demonstrated potent activity across all tested strains of Staphylococcus and Enterococcus. mdpi.com

In another study, novel pyrazole (B372694) derivatives were synthesized and found to be potent antibacterial agents with MIC values as low as 0.5 μg/mL. nih.govbohrium.com Specifically, a 3,4-dichloro substituted derivative was highly potent against staphylococci strains with MICs of 0.5 μg/mL. nih.gov

Furthermore, fluorine-substituted pyrazole-benzoic acid hydrazones have shown excellent activity against methicillin-resistant S. aureus (MRSA) strains, with MIC values as low as 0.78 μg/mL. nih.govacs.org Some of these compounds also showed moderate activity against the Gram-negative bacterium Acinetobacter baumannii, a pathogen known for its high level of antibiotic resistance. nih.govacs.org Similarly, 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives have demonstrated potent and selective inhibitory activity against S. aureus, with MICs ranging from 0.25 to 0.5 µg/mL, and were effective against multiple clinical strains of multi-drug resistant S. aureus. nih.gov

| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Source |

|---|---|---|---|

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | Staphylococci and Enterococci | As low as 0.78 | mdpi.com |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | Staphylococci | As low as 0.5 | nih.gov |

| Fluorophenyl-derived Pyrazole Hydrazones | Methicillin-resistant S. aureus (MRSA) | As low as 0.78 | nih.gov |

| Fluorophenyl-derived Pyrazole Hydrazones | Acinetobacter baumannii | Moderate Activity (Lowest MIC = 3.125) | acs.org |

| 4-oxoquinazolin-3(4H)-yl)benzoic Acid Derivatives | Multi-drug resistant S. aureus | 0.25 - 0.5 | nih.gov |

Antifungal Activity

Benzoic acid derivatives have also demonstrated a capacity to inhibit fungal growth. Phytochemical investigation of plants from the Piper genus has led to the isolation of benzoic acid derivatives with antifungal properties. nih.govnih.gov Compounds isolated from Piper cumanense were active against several phytopathogenic fungi, showing particular efficacy against fungi of the Fusarium genus. nih.gov Another study on Piper lanceaefolium identified a lanceaefolic acid methyl ester that displayed activity against Candida albicans, with a minimal inhibitory concentration (MIC) of 100 µg/mL. nih.gov

A study evaluating various benzoic acid derivatives found that 3,4,5-trihydroxybenzoic acid was effective against medically important fungi. scirp.org It showed activity against Candida albicans and Candida krusei with a MIC of 128 µg/mL, and was even more potent against the dermatophytes Trichophyton sp. and Epidermophyton floccosum, with a MIC of 32 µg/mL. scirp.org The antifungal efficiency of benzoic acid derivatives can be influenced by factors such as pH, with increased activity observed at more acidic values. researchgate.net

Antimalarial Activity

The pyrimidine scaffold is a crucial component in the development of antimalarial agents, with several derivatives demonstrating significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research into analogues of this compound has focused on their potential as inhibitors of essential parasitic enzymes, such as dihydrofolate reductase (DHFR).

A study focused on novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives revealed their potential as P. falciparum dihydrofolate reductase (Pf-DHFR) inhibitors. ijpsonline.comnih.gov The synthesized compounds were tested for their in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 5.26 to 106.76 µg/ml for the 3D7 strain and from 4.71 to 112.98 µg/ml for the Dd2 strain. nih.gov

Several compounds within this series exhibited significant antimalarial activity. Notably, the compound substituted with a 4-methyl piperazine (B1678402) (3f) was identified as the most potent, with an IC50 of 4.71 µg/ml against the Dd2 strain and 5.26 µg/ml against the 3D7 strain. nih.gov Another compound featuring a piperazine substitution (3e) also showed good activity. nih.gov The presence of these cyclic amine moieties appears to be beneficial for the antimalarial efficacy of these pyrimidine-benzoic acid analogues. Conversely, analogues with shorter amine chains, such as methylamine (B109427) or ethylamine, displayed negligible antimalarial effects. nih.gov

| Compound | Substituent | IC50 (µg/mL) - 3D7 Strain (Chloroquine-Sensitive) | IC50 (µg/mL) - Dd2 Strain (Chloroquine-Resistant) |

|---|---|---|---|

| 3d | Butylamine | 6.18 | 11.36 |

| 3e | Piperazine | 5.82 | 7.06 |

| 3f | 4-Methylpiperazine | 5.26 | 4.71 |

| 3h | 4-Phenylpiperazine | 7.46 | 8.95 |

Antioxidant Properties and Radical Scavenging Activity

Analogues of this compound have been investigated for their antioxidant potential, a property that is crucial for combating oxidative stress implicated in various diseases. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Studies on various pyrimidine derivatives have shown that their antioxidant activity can be influenced by the nature and position of substituents on the pyrimidine and associated rings. For instance, a series of 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidine derivatives were assessed for their in vitro antioxidant properties using DPPH, nitric oxide (NO), and hydrogen peroxide (H2O2) scavenging methods, with several compounds showing good activity. ijpsonline.com Similarly, certain pyrimidine-azitidinone analogues demonstrated notable radical scavenging activity, which was attributed to the presence of mild electron-donating groups. ijpsonline.com

In one study, novel 4H-chromenes containing a pyrimidine-2-thione moiety exhibited significant DPPH radical scavenging activity, with IC50 values less than 42 µg/ml. ijpsonline.com Another investigation of pyrimidine-ligated pyrrole (B145914) derivatives found that some compounds displayed potent antioxidant activity in both DPPH and ABTS assays, with some even surpassing the activity of the standard antioxidant, vitamin C. ajol.info

| Compound Class | Assay | Result |

|---|---|---|

| Pyrimidine-azitidinone analogues (1a1, 1a2, 1a3) | DPPH | IC50 values of 17.72, 17.21, and 16.92 µg/ml respectively. |

| 4H-chromenes with pyrimidine-2-thione | DPPH | IC50 values < 42 µg/ml. |

| Pyrimidine-ligated pyrrole (Compound 2c) | DPPH | IC50 of 6.55 µg/mL. |

| Pyrimidine-ligated pyrrole (Compound 3c) | ABTS | IC50 of 18.37 µg/mL. |

Anti-inflammatory Potential

The anti-inflammatory properties of pyrimidine-based compounds, including analogues of this compound, are of significant interest. Inflammation is a key pathological process in many chronic diseases, and compounds that can modulate inflammatory pathways are valuable therapeutic leads. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, has been noted for its anti-inflammatory activity. mdpi.com

Research into novel pyrazolo[3,4-d]pyrimidinone derivatives has identified compounds with significant anti-inflammatory effects, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) isozyme. mdpi.com In in vivo studies using a carrageenan-induced paw edema model in rats, certain derivatives demonstrated superior anti-inflammatory activity compared to the standard drug, indomethacin (B1671933). For example, compounds 5j and 5k showed a percentage of paw edema inhibition of 62.41% and 54.89%, respectively, three hours after administration, which was higher than that of indomethacin (32.33%). mdpi.com

The anti-inflammatory mechanism of such compounds is often linked to their ability to inhibit the production of pro-inflammatory mediators. Phospholipases A2 (PLA2s) are crucial enzymes in the inflammatory cascade, leading to the production of prostaglandins (B1171923) and leukotrienes. nih.gov Benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory potential, with molecular docking studies suggesting their interaction with COX enzymes and other targets in the inflammatory pathway. nih.gov

| Compound | In Vivo Model | Percentage Inhibition of Paw Edema (at 3 hours) |

|---|---|---|

| 5j | Carrageenan-induced paw edema | 62.41% |

| 5k | Carrageenan-induced paw edema | 54.89% |

| Indomethacin (Standard) | Carrageenan-induced paw edema | 32.33% |

Investigation of Other Reported Biological Activities (e.g., antitubercular, anti-Alzheimer's)

The emergence of multidrug-resistant tuberculosis has necessitated the search for new antitubercular agents. Pyrimidine derivatives have been a focus of this research, with several compounds showing promising activity against Mycobacterium tuberculosis.

A review of pyrimidine derivatives with antitubercular activity highlights their structural diversity and various molecular targets. nih.gov For instance, pyrazolo[3,4-d]pyrimidinones have been investigated for their antitubercular properties. While initial hits from screening libraries showed potent activity with a minimum inhibitory concentration (MIC) of less than 2 µM, they often had unfavorable physicochemical properties. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize these compounds. For example, it was found that a 4-pyridyl ring at a specific position was more potent (MIC 9 µM) than a 3-pyridyl ring (MIC 50 µM), suggesting the importance of hydrogen bond interactions. nih.gov

Pyrimidine-based molecules are also being explored for their potential in treating Alzheimer's disease. The therapeutic strategy often involves a multi-target approach, including the inhibition of acetylcholinesterase (AChE) and β-secretase (BACE-1), as well as preventing Aβ-aggregation. nih.gov

Several pyrimidine derivatives have been synthesized and tested as AChE inhibitors. In one study, pyrimidine-triazolopyrimidine and pyrimidine-pyridine hybrids were developed, with some compounds inhibiting AChE in the nanomolar to micromolar range. researchgate.net The most active compound, 2-(4-(6-(quinolin-8-yloxy)pyrimidin-4-yl) piperazin-1-yl)nicotinonitrile (12b), exhibited a potent IC50 value of 36 nM, which is comparable to the standard drug donepezil (B133215) (IC50 = 38 nM). researchgate.net Molecular simulation studies have supported these findings, showing stable interactions of the compound with both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.net This highlights the potential of the pyrimidine scaffold in the design of new anti-Alzheimer's agents. nih.gov

| Activity | Compound Class/Derivative | Key Finding |

|---|---|---|

| Antitubercular | Pyrazolo[3,4-d]pyrimidinone with 4-pyridyl ring | MIC of 9 µM against M. tuberculosis. |

| Antitubercular | Pyrazolo[3,4-d]pyrimidinone with 3-pyridyl ring | MIC of 50 µM against M. tuberculosis. |

| Anti-Alzheimer's (AChE Inhibition) | 2-(4-(6-(quinolin-8-yloxy)pyrimidin-4-yl) piperazin-1-yl)nicotinonitrile (12b) | IC50 of 36 nM. |

| Anti-Alzheimer's (AChE Inhibition) | Donepezil (Standard) | IC50 of 38 nM. |

While extensive research exists for various derivatives of pyrimidine and benzoic acid, particularly in the context of drug discovery and materials science, the specific quantum chemical calculations (DFT, FMO, MEP) and molecular docking simulations for the parent compound, this compound, are not described in the retrieved sources.

Computational studies are highly specific to the exact molecular structure being investigated. Therefore, data from related but different molecules, such as PABA-substituted pyrimidines or pyrazolo[1,5-a]pyrimidine derivatives, cannot be accurately extrapolated to describe this compound. nih.govnih.gov

Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested outline for this particular compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational dynamics and stability. For a molecule like 3-(Pyrimidin-4-yl)benzoic acid, MD simulations can elucidate the rotational freedom around the bond connecting the pyrimidine (B1678525) and benzoic acid rings, which is crucial for its interaction with biological targets.

In typical MD simulations of small molecules, the system is solvated in a water box and subjected to a defined temperature and pressure to mimic physiological conditions. The simulation then tracks the movements of each atom over time, governed by a force field that describes the interatomic potentials. Studies on related pyrimidine-based inhibitors have utilized MD simulations to understand their binding modes within protein active sites. mdpi.commdpi.com For instance, simulations of pyrido[2,3-d]pyrimidine (B1209978) inhibitors have been performed for as long as 1000 nanoseconds to validate the stability of ligand-protein interactions observed in molecular docking. nih.gov

For this compound, an MD simulation would likely reveal the preferred dihedral angle between the two aromatic rings and the flexibility of the carboxylic acid group. This information is vital for understanding its ability to adopt a bioactive conformation. The stability of intramolecular hydrogen bonds and the interaction with solvent molecules would also be key outputs of such a simulation.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and avoid costly failures in later development stages. mdpi.com Various computational models are employed to predict the ADME profile of a compound based on its chemical structure.

For this compound, a range of ADME properties can be predicted using commercially available software and web-based tools that rely on large datasets of experimentally determined properties. These predictions are based on the physicochemical characteristics of the molecule, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

| ADME Property | Predicted Value for this compound (Hypothetical) | Significance |

|---|---|---|

| Molecular Weight | 200.18 g/mol | Influences solubility and permeability. |

| logP (Lipophilicity) | 1.5 - 2.5 | Affects absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 63.5 Ų | Correlates with cell permeability. |

| Hydrogen Bond Donors | 1 | Impacts solubility and binding. |

| Hydrogen Bond Acceptors | 4 | Impacts solubility and binding. |

| Blood-Brain Barrier (BBB) Permeability | Low | Indicates potential for CNS side effects. |

| Human Intestinal Absorption (HIA) | High | Predicts good absorption from the gut. |

Oral bioavailability is a key parameter for orally administered drugs, representing the fraction of the dose that reaches systemic circulation. In silico models for predicting oral bioavailability often integrate multiple parameters, including solubility, permeability, and first-pass metabolism. nih.gov For pyrimidine derivatives, good oral bioavailability is often associated with adherence to Lipinski's "Rule of Five," which provides a general guideline for drug-likeness. rfppl.co.in

Based on its physicochemical properties, this compound is likely to exhibit good oral bioavailability. Its relatively low molecular weight and moderate lipophilicity suggest favorable absorption characteristics. However, the extent of first-pass metabolism would need to be considered for a more accurate prediction.

Metabolic stability is a crucial factor determining the half-life and dosing regimen of a drug. In silico methods can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. These predictions are often based on identifying potential sites of metabolism on the molecule.

For this compound, the pyrimidine and benzoic acid rings are potential sites for hydroxylation by CYP enzymes. The carboxylic acid group may also be a site for glucuronidation. Computational models can predict the likelihood of metabolism at these sites, and this information can be used to guide the design of more metabolically stable analogues. Studies on other pyrimidine derivatives have shown that modifications to the pyrimidine ring can significantly impact metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug design to predict the activity of new compounds and to guide lead optimization.

A QSAR study on a series of analogues of this compound would involve calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with their biological activity. scielo.brbenthamdirect.comresearchgate.net

| Molecular Descriptor | Coefficient in QSAR Model (Hypothetical) | Interpretation |

|---|---|---|

| logP | +0.5 | Increased lipophilicity is positively correlated with activity. |

| Topological Polar Surface Area (TPSA) | -0.2 | Lower polarity is associated with higher activity. |

| Molecular Refractivity | +0.1 | Larger, more polarizable substituents may enhance activity. |

| Dipole Moment | -0.3 | A lower dipole moment is favorable for activity. |

The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising compounds.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach can be broadly categorized into ligand-based and structure-based methods.

In the context of this compound, if a known active ligand for a particular target shares structural similarity, ligand-based virtual screening could be employed to identify other similar compounds with potentially improved activity. If the three-dimensional structure of the target protein is known, structure-based virtual screening, such as molecular docking, can be used to predict the binding mode and affinity of this compound and its analogues within the active site.

Virtual ligand design involves the de novo design of novel molecules that are predicted to have high affinity and selectivity for a target. Starting with a scaffold like this compound, computational methods can be used to suggest modifications that are likely to improve its binding properties. This iterative process of design, prediction, and synthesis can significantly accelerate the discovery of new drug candidates.

Coordination Chemistry of 3 Pyrimidin 4 Yl Benzoic Acid As a Ligand

Metal-Organic Frameworks (MOFs) based on Pyrimidine-Benzoic Acid Ligands

Synthesis of Metal-Organic Frameworks

No specific synthetic methods for creating MOFs using 3-(Pyrimidin-4-yl)benzoic acid as a ligand have been documented in the available scientific literature.

Structural Diversity of MOFs

There is no published information on the crystal structures or the structural diversity of MOFs based on the this compound ligand.

Tunable Porosity and Channel Systems

Details regarding the porosity and channel systems of MOFs constructed from this compound are not available due to the absence of synthesized and characterized materials.

Complexation with Transition Metal Ions

Mononuclear and Polynuclear Complex Formation

There are no reports on the formation of either mononuclear or polynuclear coordination complexes involving this compound and transition metal ions.

Characterization of Coordination Complexes (e.g., magnetic susceptibility, molar conductance)

As no coordination complexes of this compound have been reported, there is no available data on their characterization, including magnetic susceptibility or molar conductance measurements.

Spectroscopic Analysis of Metal-Ligand Interactions

The coordination of this compound to metal centers can be effectively studied using various spectroscopic techniques, primarily infrared (IR) and UV-Visible (UV-Vis) spectroscopy. These methods provide valuable insights into the binding modes of the ligand and the electronic environment of the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for elucidating the coordination environment of the carboxylate group. The coordination of the carboxylate to a metal ion leads to characteristic shifts in the asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching frequencies. The separation between these two frequencies (Δν = νasym - νsym) is particularly diagnostic of the carboxylate binding mode.